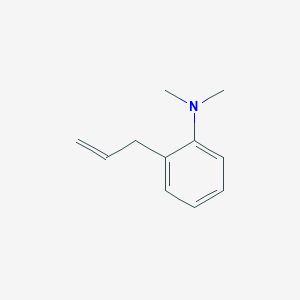

2-allyl-N,N-dimethylaniline

概要

説明

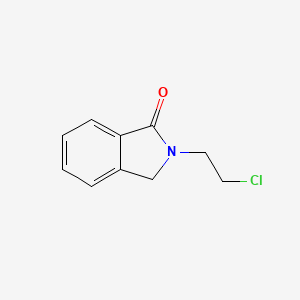

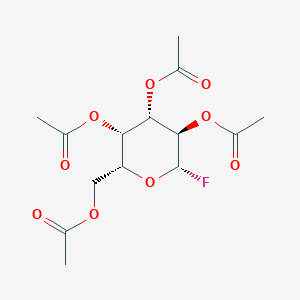

2-Allyl-N,N-dimethylaniline is a chemical compound with the molecular formula C11H15N . It is a derivative of aniline and is structurally similar to N,N-dimethylaniline .

Synthesis Analysis

The synthesis of 2-allyl-N,N-dimethylaniline can be achieved through the N-alkylation of anilines. This process involves the use of metal complex and heterogeneous catalysts based on palladium, platinum, rhodium, nickel, iron, copper, gold supported on various materials, as well as zeolites, metal oxides (titanium, iron, copper, and aluminum) . Another method involves the anodic oxidation of N,N-dimethylaniline in methanol under basic conditions .Molecular Structure Analysis

The molecular structure of 2-allyl-N,N-dimethylaniline is similar to that of N,N-dimethylaniline, which features a dimethylamino group attached to a phenyl group . The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis

N,N-dialkylanilines, like 2-allyl-N,N-dimethylaniline, can undergo nucleophilic substitution in the α-position to nitrogen . For example, the anodic oxidation of N,N-dimethylaniline in methanol under basic conditions yields two products, α-methoxy-N-N-dimethylaniline and α-α ′-dimethoxy-N-N-dimethylaniline .科学的研究の応用

Photoreactions in Methanol

2-allyl-N,N-dimethylaniline has been studied for its behavior under photoreaction conditions in methanol. Bader and Hansen (1979) investigated the irradiation of this compound, revealing various photo-products and suggesting the formation of azo compounds and cyclopropyl derivatives under specific conditions (Bader & Hansen, 1979).

Catalyst in Cross-Coupling Reactions

Lundgren, Sappong-Kumankumah, and Stradiotto (2010) reported the synthesis of 2-(di-tert-butylphosphino)-N,N-dimethylaniline and its application in Buchwald-Hartwig amination. This demonstrates its role as a versatile catalyst in the cross-coupling of aryl chlorides and amines (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010).

Synthesis of N-Alkenylarylamines

Abdrakhmanov, Sharafutdinov, Maksyutova, and Kutlugildina (2018) explored an alternative synthesis of N-alkenylarylamines, using 2-allyl-N,N-dimethylaniline. This highlights its application in the synthesis of aromatic amines (Abdrakhmanov et al., 2018).

Safety And Hazards

As with any chemical compound, handling 2-allyl-N,N-dimethylaniline requires caution. It is advisable not to breathe vapors or spray mist, avoid contact with eyes, skin, or clothing, and not to ingest the compound . It is also recommended to use it only in areas with appropriate exhaust ventilation and to keep it away from open flames, hot surfaces, and sources of ignition .

将来の方向性

The electrochemical oxidation of amines, including 2-allyl-N,N-dimethylaniline, is an essential alternative to conventional chemical transformations. This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals . Future research could focus on developing more efficient methods for the catalytic synthesis of N-mono- and N,N-dialkylanilines .

特性

IUPAC Name |

N,N-dimethyl-2-prop-2-enylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-7-10-8-5-6-9-11(10)12(2)3/h4-6,8-9H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVODJHPDRXHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-allyl-N,N-dimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

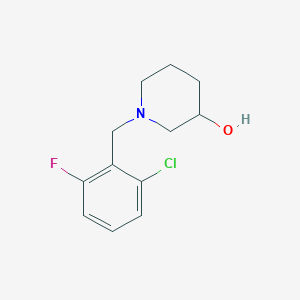

![[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266004.png)

![[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266011.png)

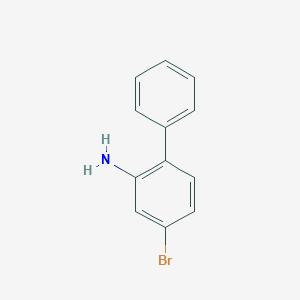

![1-[2-(2-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B3266068.png)